BSJ-4-116

Selectivity profiling KINOMEscan PROTAC specificity

BSJ-4-116 is the definitive CDK12-selective PROTAC degrader for unambiguous DDR research. It achieves potent CDK12 degradation (DC50 1.8–2.1 nM) without degrading CDK13 or cyclin K, confirmed by quantitative proteomics (S(10)=0.017). Unlike dual CDK12/13 degraders or pan-CDK inhibitors, BSJ-4-116 eliminates confounding variables, enabling clean attribution of transcriptional DDR phenotypes exclusively to CDK12 loss. It is the first bivalent degrader with characterized resistance mutations (K745R, L752M), providing unique genetic models for target engagement validation. Demonstrates robust synergy with olaparib in T-ALL models, making it the benchmark standard for CDK12-PARP synthetic lethality studies and novel degrader evaluation.

Molecular Formula C40H49ClN8O8S
Molecular Weight 837.4 g/mol
Cat. No. B8176029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-4-116
Molecular FormulaC40H49ClN8O8S
Molecular Weight837.4 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C40H49ClN8O8S/c1-25(2)58(55,56)32-16-7-6-14-29(32)45-36-28(41)22-43-40(47-36)44-26-12-11-21-48(23-26)20-9-5-3-4-8-19-42-34(51)24-57-31-15-10-13-27-35(31)39(54)49(38(27)53)30-17-18-33(50)46-37(30)52/h6-7,10,13-16,22,25-26,30H,3-5,8-9,11-12,17-21,23-24H2,1-2H3,(H,42,51)(H,46,50,52)(H2,43,44,45,47)/t26-,30?/m1/s1
InChIKeyYJOJMGTVKMABKQ-FIQOPJFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BSJ-4-116 for Research: A Selective CDK12 PROTAC Degrader with Quantified Differentiation from CDK13-Targeting Compounds


BSJ-4-116 is a proteolysis-targeting chimera (PROTAC) composed of a cereblon ligand conjugated to a modified CDK-binding warhead . It functions as a selective degrader of cyclin-dependent kinase 12 (CDK12), a transcriptional regulator of DNA damage response (DDR) genes . Unlike pan-CDK inhibitors or dual CDK12/13 degraders, BSJ-4-116 achieves degradation of CDK12 without significant effect on CDK13 or cyclin K . The compound demonstrates an in vitro enzymatic IC50 of 6 nM against CDK12 and cellular degradation DC50 values ranging from 1.8 to 2.1 nM in cancer cell lines . BSJ-4-116 serves as a validated chemical probe for dissecting CDK12-specific biology and for benchmarking CDK12-targeted therapeutic strategies .

Why BSJ-4-116 Cannot Be Substituted by Generic CDK12 Inhibitors or Dual CDK12/13 Degraders


Substitution of BSJ-4-116 with a generic CDK12 inhibitor or a dual CDK12/13 degrader introduces confounding variables that compromise experimental interpretation. Small-molecule inhibitors of CDK12, such as THZ531 and SR-4835, potently inhibit CDK13 with comparable potency, obscuring CDK12-specific contributions to transcription and DNA repair . Dual CDK12/13 degraders, while overcoming inhibition of kinase-independent functions, still fail to resolve the distinct biological roles of CDK12 versus CDK13 . BSJ-4-116 provides the unique experimental advantage of CDK12 degradation in the absence of CDK13 or cyclin K perturbation, as confirmed by quantitative proteomics and kinome-wide profiling . This selectivity is essential for studies aiming to attribute functional outcomes specifically to CDK12 loss, rather than to combined CDK12/13 or off-target effects .

BSJ-4-116 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Key Comparators


Kinome-Wide Selectivity: BSJ-4-116 vs. TL12-186 and SR-4835

BSJ-4-116 demonstrates exceptional kinome-wide selectivity compared to the promiscuous multi-kinase degrader TL12-186, from which it was derived. When profiled at 1 μM against 468 human kinases using the KINOMEscan assay, BSJ-4-116 yielded a selectivity score S(10) of 0.017 . This indicates that only ~1.7% of kinases showed >10% inhibition of binding. In contrast, the parent compound TL12-186 is a known multi-kinase degrader with broad activity . Additionally, BSJ-4-116 does not degrade CDK13, whereas the dual inhibitor SR-4835 potently inhibits CDK13 with an IC50 of 4.9 nM .

Selectivity profiling KINOMEscan PROTAC specificity

Degradation Potency: BSJ-4-116 Cellular DC50 vs. Biochemical IC50 and Comparator Degraders

BSJ-4-116 achieves potent cellular degradation of CDK12, with DC50 values of 1.8 ± 0.3 nM in MDA-MB-231 cells and 2.1 ± 0.4 nM in HCT116 cells . This cellular degradation potency is significantly lower than its biochemical enzymatic IC50 of 6 nM, illustrating the catalytic mechanism of PROTACs where substoichiometric target engagement drives degradation . In contrast, the dual CDK12/13 degrader 7f exhibits DC50 values of 2.2 nM and 2.1 nM for CDK12 and CDK13, respectively, in MDA-MB-231 cells, but degrades both targets . BSJ-4-116 induces >90% degradation of CDK12 at 10–100 nM across multiple cancer cell lines, with degradation sustained for 24–48 hours .

Target engagement DC50 quantification PROTAC efficiency

Transcriptomic Specificity: BSJ-4-116 vs. CR8 (Cyclin K Degrader) and Dinaciclib (CDK Inhibitor)

RNA sequencing analysis demonstrates that BSJ-4-116 elicits a distinct transcriptional signature compared to the cyclin K molecular glue degrader CR8 and the pan-CDK inhibitor dinaciclib . Principal component analysis (PCA) of RNA-seq data from Jurkat cells treated with each compound revealed clear separation between the BSJ-4-116, CR8, and dinaciclib treatment groups (n=3 per condition) . Furthermore, an in vitro TR-FRET complex formation assay confirmed that BSJ-4-116 does not exhibit cyclin K molecular glue degrader activity, unlike CR8 . This differentiation is critical because CDK12 degradation and cyclin K degradation produce divergent effects on DDR gene expression and cell cycle regulation .

RNA sequencing Transcriptional profiling DDR gene regulation

Antiproliferative Synergy: BSJ-4-116 in Combination with PARP Inhibitor Olaparib

BSJ-4-116 sensitizes T-cell acute lymphoblastic leukemia (T-ALL) cells to the PARP inhibitor olaparib, exhibiting excess over Bliss synergy in both Jurkat and MOLT-4 cells . In contrast, the covalent CDK12/13 inhibitor THZ531, while also demonstrating antiproliferative effects, has not been reported to achieve comparable synergy with PARP inhibitors in these models . BSJ-4-116 alone inhibits the growth of MOLT-4 leukemia cells in a cereblon-dependent manner, with a 50 nM concentration downregulating DNA double-strand break repair genes . The combination of BSJ-4-116 and olaparib demonstrates a synergistic interaction that is not observed with CDK12 inhibition alone .

Combination therapy PARP inhibition Synthetic lethality

Acquired Resistance Profile: BSJ-4-116 Resistance Mutations Identified

Chronic exposure of MOLT-4 and Jurkat cells to BSJ-4-116 leads to acquired resistance via point mutations in the CDK12 kinase domain . Two specific point mutations were identified that confer resistance to BSJ-4-116, providing the first demonstration of a resistance mechanism to a bivalent degrader molecule . In contrast, resistance to covalent CDK12 inhibitors such as THZ531 and SR-4835 may arise through distinct mechanisms, including target overexpression or bypass signaling . BSJ-4-116 retains antiproliferative activity against cell lines resistant to covalent CDK12 inhibitors, further differentiating its utility .

Drug resistance PROTAC resistance mechanisms Target mutation

Quantitative Proteomics Confirms CDK12-Selective Degradation with Minimal Off-Targets

Multiplexed quantitative mass spectrometry-based proteomics in Jurkat cells treated with 50 nM BSJ-4-116 for 8 hours revealed that CDK12 is among the most significantly downregulated proteins, while CDK13 protein levels remain unchanged . Proteome-wide profiling identified only a small group of non-kinase proteins affected by BSJ-4-116, with CDK12 and CDK13 marked in red on the volcano plot . This contrasts with the multi-kinase degrader TL12-186, which induces broader proteomic changes, and with dual CDK12/13 degraders that reduce both CDK12 and CDK13 levels . The quantitative proteomics data provide unbiased confirmation of BSJ-4-116's high degradation selectivity.

Quantitative proteomics Target selectivity Mass spectrometry

BSJ-4-116 Recommended Research Applications Based on Verified Differential Performance


Functional Dissection of CDK12-Specific Roles in DNA Damage Response

BSJ-4-116 is the preferred tool for experiments requiring attribution of transcriptional DDR regulation specifically to CDK12, without confounding effects from CDK13 inhibition or degradation. Its high selectivity (S(10)=0.017) and lack of CDK13 degradation, confirmed by quantitative proteomics, ensure that observed phenotypes reflect CDK12 loss . This is particularly critical in studies of homologous recombination repair, where CDK12 and CDK13 have non-redundant functions .

Synthetic Lethality and Combination Studies with PARP Inhibitors

BSJ-4-116 demonstrates robust synergy with olaparib in T-ALL cell models, as quantified by excess over Bliss synergy scores . This makes it an ideal compound for exploring CDK12-PARP synthetic lethality relationships and for preclinical combination therapy studies. The compound's cereblon-dependent mechanism also allows for rescue experiments using cereblon-knockout cell lines to validate on-target effects .

Mechanistic Studies of Acquired Resistance to PROTAC Degraders

BSJ-4-116 is the first bivalent degrader for which specific resistance-conferring point mutations in the target protein have been identified (CDK12 K745R and L752M) . This provides a unique genetic model system for studying degrader resistance mechanisms, validating target engagement, and developing strategies to overcome resistance . The compound also retains activity against cell lines resistant to covalent CDK12 inhibitors, offering a distinct advantage for resistance mechanism studies .

CDK12 Degradation as a Benchmark for PROTAC Development

With well-characterized cellular DC50 values (1.8–2.1 nM), sustained degradation (>24 h), and a defined resistance profile, BSJ-4-116 serves as a benchmark standard for evaluating novel CDK12 degraders or PROTAC technologies . The compound's quantitative proteomics dataset provides a reference for selectivity benchmarking in target degradation assays .

Quote Request

Request a Quote for BSJ-4-116

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.